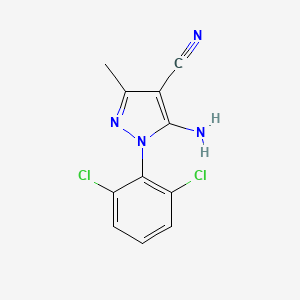

5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2,6-dichlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)10-8(12)3-2-4-9(10)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYUEANPJMLQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674594 | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-85-4 | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethyl Disulfide and Sulfuryl Chloride System

A two-step process involves:

-

Halogenation : Treating 5-amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile precursor with sulfuryl chloride (SO₂Cl₂) under nitrogen atmosphere, generating a reactive sulfenyl chloride intermediate.

-

Thiolation : Reacting the intermediate with diethyl disulfide in dichloromethane at 0–25°C.

This method achieves rapid reaction times (<1 minute) and high yields (85–90%) while avoiding carcinogenic solvents like ethylene chloride. Critical parameters include strict inert conditions (N₂ atmosphere) to prevent oxidation side reactions.

Green Synthesis Utilizing Modified Layered Double Hydroxides

Emerging eco-friendly methodologies employ heterogeneous catalysts. A notable example uses copper-impregnated layered double hydroxides (LDH@PTRMS@DCMBA@CuI) to facilitate a one-pot three-component reaction:

Reactants :

-

2,6-Dichlorophenylhydrazine

-

Methyl-substituted benzaldehyde

-

Malononitrile

Conditions :

-

Solvent: Ethanol/water (1:1)

-

Temperature: 55°C

-

Catalyst loading: 50 mg

-

Time: 2–4 hours

Outcomes :

This approach eliminates multi-step purification, as the catalyst facilitates simultaneous condensation, cyclization, and dehydration.

Comparative Analysis of Synthetic Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile Condensation | Ethanol, 60–80°C, acidic catalyst | 70–78% | Versatile, well-established | Regioselectivity issues, multi-step |

| Halogenation-Thiolation | N₂ atmosphere, SO₂Cl₂, 0–25°C | 85–90% | Rapid, high yield, scalable | Requires inert conditions, toxic reagents |

| Green LDH Catalysis | Ethanol/water, 55°C, CuI catalyst | 89–95% | Eco-friendly, one-pot, recyclable catalyst | Specialized catalyst synthesis |

Mechanistic Insights and Optimization Strategies

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics in β-ketonitrile routes but increase environmental toxicity. Conversely, ethanol/water mixtures in green methods balance reactivity and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives with the nitrile group converted to an amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

(a) 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Structural Difference : The dichlorophenyl group is at the 2,4-positions instead of 2,6-positions.

- Implications : The altered chlorine substitution pattern likely affects steric and electronic properties, influencing reactivity and biological activity. For example, 2,4-dichloro substitution may enhance interactions with hydrophobic binding pockets in pesticidal targets compared to 2,6-dichloro analogs .

(b) 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 3s)

- Structural Features : Incorporates a fused pyran ring and a 3-methoxyphenyl group.

- Physical Properties : Melting point 170.7–171.2 °C, higher than typical pyrazole derivatives due to increased molecular rigidity.

- Synthetic Yield : 80%, indicating efficient synthesis under standard conditions .

(c) 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (Compound 3b)

Trifluoromethyl-Sulfinyl Derivatives: Fipronil Analogs

5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (Fipronil)

Commercial Pyrazole-Based Compounds

(a) 4-(2-Chloro-6-fluorophenyl)-1-methyl-1H-pyrazol-5-amine

- Substituents : 2-chloro-6-fluorophenyl and methyl groups.

(b) 3'-Formyl-biphenyl-4-carbonitrile

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Biological Relevance : Unlike fipronil, the absence of sulfinyl and trifluoromethyl groups in the target compound limits its insecticidal activity but may enhance selectivity for other targets .

- Synthetic Efficiency: High-yield syntheses (e.g., 80% for compound 3s) suggest that fused-ring pyrano-pyrazoles are more synthetically accessible than acylated derivatives (e.g., 62.71% for 3b) .

Biological Activity

5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 120068-79-3) is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial treatments. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure is characterized by a pyrazole ring substituted with a dichlorophenyl group and a carbonitrile functional group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Compounds structurally similar to this compound displayed IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . This suggests that modifications in the pyrazole structure can enhance its efficacy against cancer cells while minimizing toxicity to normal cells.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Studies have shown promising results against several bacterial strains, including E. coli and Bacillus subtilis, with significant inhibition observed at concentrations around 40 µg/mL . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression:

- Tubulin Binding : The compound's ability to bind to tubulin disrupts microtubule dynamics, which is essential for mitotic spindle formation during cell division.

- Cytokine Modulation : By inhibiting pathways leading to cytokine production, this compound can effectively reduce inflammation.

Q & A

Q. What are the common synthetic routes for 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols. A primary route involves cyclization of 2,6-dichloro-4-trifluoromethylaniline with ethyl cyanoacetate and formaldehyde under diazotization/hydrogenation conditions, followed by cyanomethylation and decarboxylation (yield optimization requires precise pH and temperature control) . Alternative methods include condensation reactions using lithium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (~343 K), with yields reaching ~74% after recrystallization . Key factors affecting yield include reagent stoichiometry, solvent polarity, and reaction duration.

Q. What analytical techniques are recommended for structural confirmation of this compound?

Standard characterization combines X-ray crystallography (for unambiguous bond-length/angle determination, as demonstrated in pyrazole derivatives ), NMR (¹H/¹³C for functional group analysis), and FT-IR (to confirm nitrile stretches at ~2193 cm⁻¹ ). Mass spectrometry (LC-MS) with exact mass matching (e.g., 234.07 m/z for related analogs ) is critical for purity assessment. For crystalline samples, SHELX programs are widely used for refinement .

Q. How should researchers handle storage and stability concerns?

The compound is light-sensitive and hygroscopic. Storage under inert atmosphere (argon/nitrogen) in amber vials at room temperature is advised. Purity degradation can be monitored via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurities or stereochemical variations. For example, derivatives like fipronil (a trifluoromethylsulfinyl analog) show divergent insecticidal activities due to chirality at the sulfoxide group . Methodological solutions include:

Q. What strategies optimize synthetic routes for scale-up while minimizing by-products?

By-product formation (e.g., dimerization during cyanomethylation) can be mitigated by:

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed?

For refractory crystals:

Q. What computational methods support structure-activity relationship (SAR) studies?

- DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and nucleophilic/electrophilic sites.

- Molecular dynamics simulations (AMBER/CHARMM) to assess ligand-receptor binding kinetics, as applied to adenosine A1 receptor antagonists .

- QSAR models incorporating Hammett constants for substituent effects on bioactivity .

Q. How to navigate patent restrictions when developing novel derivatives?

- Prioritize derivatives outside patented scaffolds (e.g., replacing the trifluoromethyl group with cyano or sulfonamide moieties) .

- Conduct FTO (Freedom-to-Operate) analyses using patent databases (e.g., USPTO, Espacenet) to identify expired or non-enforced claims.

- Adopt parallel synthesis for high-throughput screening of non-infringing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.